3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWALQNFFZHGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The target molecule features atriazolo[4,3-b]pyridazine core substituted at positions 3 and 6 with a (4-fluorobenzyl)thio group and a furan-2-yl moiety, respectively. The triazolopyridazine scaffold is pharmacologically privileged, often associated with kinase inhibition and antimicrobial activity. Key synthetic challenges include regioselective functionalization of the heterocyclic core and efficient introduction of the sulfur-containing side chain.
Synthetic Routes and Methodologies
Triazolopyridazine Core Construction
The foundational step involves synthesizing thetriazolo[4,3-b]pyridazine ring system. Two predominant strategies are documented:
Cyclocondensation of Hydrazine Derivatives
Reaction of 3,6-dichloropyridazine with hydrazine hydrate yields 3-hydrazinylpyridazine, which undergoes cyclization with formic acid to form the triazolo[4,3-b]pyridazine core. Alternative cyclizing agents, such as triethyl orthoformate, have been employed to enhance yields (75–82%).
Functionalization at Position 3: (4-Fluorobenzyl)thio Incorporation
The (4-fluorobenzyl)thio group is installed via nucleophilic aromatic substitution (SNAr) or metal-mediated coupling.
Thiol-Displacement Reaction
Reaction of 3-chloro-triazolo[4,3-b]pyridazine with 4-fluorobenzyl mercaptan in DMF, using NaH as a base (0°C to RT, 12 h), affords the thioether product in 70–75% yield.
Equation 1:
$$
\text{C}7\text{H}6\text{ClN}3 + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{NaH, DMF}} \text{C}{13}\text{H}{10}\text{FN}3\text{S} + \text{HCl}
$$
Copper-Mediated Coupling
Copper(I) thiophenoxide intermediates enable coupling under milder conditions (CuI, DIPEA, DMF, 60°C), achieving 80% yield with reduced side-product formation.
Integrated Synthetic Pathways
Analytical and Purification Techniques
Challenges and Optimization Strategies
Comparative Evaluation of Methods
Table 2: Synthesis Route Efficiency
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential | 3 | 58 | 98.5 |
| Convergent | 3 | 68 | 99.1 |
| One-Pot Functionalization | 2 | 45 | 95.2 |
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest for its potential applications in medicinal chemistry, materials science, and chemical research. The compound features a triazolopyridazine core, known for its stability and versatility in chemical reactions.
Potential Applications
This compound has potential applications in various fields:
Medicinal Chemistry
The compound's triazolopyridazine core is known for its stability and versatility, making it a candidate for various therapeutic applications. The mechanism of action may involve interaction with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to therapeutic effects. Triazolopyridines represents an important class of heteroaromatic compounds with a wide range of pharmaceutical and biological activities including antibacterial, antifungal, anti-inflammatory, herbicidal and pesticidal, anticonvulsant, anxiolytic, and antipsychotic .
Research
This compound is intended for in vitro research and is not intended to be used as drugs or pharmaceuticals and has not been approved by the FDA to prevent, treat, or cure medical conditions, ailments, or diseases.
Similar Compounds
Examples of similar compounds include:
- 4-Fluorobenzyl (1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide: Shares the triazolo core and the 4-fluorobenzylthio group but differs in the heterocyclic system.
- Thiazolo[3,2-b][1,2,4]triazole derivatives: Have a similar triazole structure but with different substituents and heterocyclic systems.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzylthio Derivatives
- 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine () Structural Differences: Chlorine (Cl) replaces fluorine (F) at the benzyl position; thiophene replaces furan. Impact: The electron-withdrawing Cl atom may increase binding affinity to hydrophobic pockets, while thiophene’s sulfur atom enhances π-π stacking compared to furan’s oxygen. Molecular weight: 358.86 g/mol vs. the target compound’s ~370.3 g/mol (estimated).
Heterocyclic Appendages
- LGH00045: (E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () Structural Differences: Thiadiazole core vs. triazolopyridazine; vinyl-linked furan vs. direct furan substitution. Furan’s role in π-donor interactions is retained .
Enzyme Inhibitors with Triazolopyridazine Cores
- PDE4 Inhibitors ()
- Examples :
- Compound 10 : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Compound 18 : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Structural Differences : Methoxy and tetrahydrofuran-3-yloxy substituents vs. fluorobenzylthio and furan.
- Impact : These modifications confer >1,000-fold selectivity for PDE4 isoforms (A, B, C, D), with IC50 values <10 nM. The target compound’s fluorobenzylthio group may favor different enzyme interactions .
GABAA Receptor Modulators
- TPA023: 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine () Structural Differences: Tert-butyl and ethyltriazolylmethoxy groups replace fluorobenzylthio and furan. Impact: TPA023 is a non-sedating anxiolytic with selectivity for α2/α3 GABAA receptors. The fluorophenyl group enhances subtype specificity, while the target compound’s furan may shift activity toward other receptor subtypes .
Comparative Data Table
Pharmacological and Physicochemical Insights
- Halogen Effects : Fluorine in the target compound improves metabolic stability and membrane permeability compared to chlorine in ’s analog .
- Heterocycle Comparison: Furan’s oxygen vs.
- Selectivity : The fluorobenzylthio group may confer unique selectivity profiles compared to methoxy-substituted PDE4 inhibitors () or GABAA-targeted analogs () .
Biological Activity
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine core, which is known for its stability and versatility, making it a candidate for various therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is 3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. The synthesis typically involves several key steps:
- Formation of the Triazolopyridazine Core : This is achieved by reacting hydrazine derivatives with pyridazine-3,6-dione.
- Introduction of the 4-Fluorobenzylthio Group : This is done through nucleophilic substitution using 4-fluorobenzyl chloride and a thiol derivative.
- Attachment of the Furan-2-yl Group : This is accomplished via a coupling reaction, often utilizing palladium-catalyzed methods.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study evaluated the antiproliferative activity of fluorinated triazoles against breast and lung cancer cell lines, revealing that certain derivatives showed IC50 values in the low micromolar range .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- In Vitro Studies : Various derivatives demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL for some derivatives .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the fluorobenzylthio and furan groups may enhance binding affinity to enzymes or receptors involved in cancer proliferation or microbial resistance .
Case Studies
- Antiproliferative Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Q & A
Basic: What are the key steps and optimal conditions for synthesizing 3-((4-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
Answer:
The synthesis typically involves nucleophilic substitution and heterocyclic ring formation. A common route includes:
Core Formation : Cyclization of a pyridazine precursor with a thiol group (e.g., 6-(furan-2-yl)pyridazine-3-thiol) using triethyl orthoacetate or diethyl ethoxymethylenemalonate under reflux in ethanol .
Substitution : Reaction with 4-fluorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in acetonitrile or DMF at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Key Considerations :
- Catalyst choice (e.g., acids or bases) impacts yield .
- Temperature control prevents side reactions like over-oxidation .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent positions. Aromatic protons (δ 7.0–8.5 ppm) and furan protons (δ 6.3–7.4 ppm) are diagnostic .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) .
- Elemental Analysis : Verify C, H, N, S, and F composition .
- IR Spectroscopy : Identify thioether (C-S, ~600 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) bonds .
Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?
Answer:
Discrepancies often arise from substituent effects. For example:
- Fluorine vs. Chlorine : 4-fluorobenzyl enhances lipophilicity (logP ~3.2) compared to 3-chlorobenzyl (logP ~3.5), altering membrane permeability and target engagement .
- Thiophene vs. Furan : Furan’s lower electron density reduces π-π stacking with kinase active sites, decreasing potency in c-Met inhibition assays .
Methodology : - Conduct comparative SAR using isosteric replacements.
- Validate via molecular docking (e.g., AutoDock Vina) against targets like c-Met (PDB: 3LQ8) .
Advanced: What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?
Answer:
- Formulation : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or nanoemulsions .
- Derivatization : Introduce polar groups (e.g., sulfonate or PEGylated chains) at the 6-position .
- Prodrug Approach : Convert the thioether to a sulfoxide or sulfate ester for enhanced solubility .
Note : Solubility <0.1 mg/mL in pure water necessitates formulation optimization .
Advanced: How can photophysical properties of this compound be leveraged in fluorescence-based assays?
Answer:
The triazolopyridazine core exhibits weak fluorescence (λem ~450 nm) but can act as a quencher or FRET partner. Modifications include:
- Tagging : Conjugate with fluorophores (e.g., Cy5) via the thioether group .
- Metal Coordination : Use as a ligand for luminescent europium(III) complexes in time-resolved assays .
Advanced: What in vitro assays are suitable for evaluating its antiproliferative activity?
Answer:
- Cell Viability : MTT or SRB assays on cancer lines (e.g., HCT-116, IC₅₀ ~2–10 µM) .
- Kinase Inhibition : c-Met kinase ELISA (IC₅₀ determination) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Controls : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) .
Advanced: How does oxidative cyclization methodology apply to synthesizing bis-triazolopyridazine analogs?
Answer:
- One-Pot Synthesis : Use Me₄NBr/Oxone® in CH₂Cl₂ to cyclize hydrazones into bis-triazolopyridazines .
- Mechanism : Iodobenzene diacetate (IBD) promotes intramolecular C–N bond formation at room temperature .
Yield Optimization : Adjust stoichiometry (1:1.2 hydrazone:IBD) and reaction time (6–12 hrs) .
Advanced: What computational tools predict binding modes with biological targets?
Answer:
- Docking : AutoDock Vina or Schrödinger Glide with AMBER force fields .
- MD Simulations : GROMACS for stability assessment (50 ns trajectories) .
Case Study : Docking against PDE4B (PDB: 1XMY) reveals hydrogen bonds with Gln369 and hydrophobic interactions with Phe372 .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and fume hood use .
- Storage : Inert atmosphere (N₂), desiccated at –20°C .
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How can structural analogs be designed to enhance metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
